2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (hereafter referred to as 2-Methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione) is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring and is a member of the isoindole family. 2-Methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential applications in medical research, drug discovery, and material science.
Scientific Research Applications
2-Methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential applications in medical research, drug discovery, and material science. In medical research, it has been studied for its potential to act as an anti-inflammatory agent, an anti-fungal agent, and an anti-cancer agent. In drug discovery, it has been studied as a potential drug candidate for the treatment of HIV/AIDS and other infectious diseases. In material science, it has been studied for its potential to act as a catalyst for the synthesis of polymers and other materials.
Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . Indole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione in laboratory experiments include its ease of synthesis, its low cost, and its ability to act as an inhibitor of certain enzymes. The limitations of using 2-Methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione in laboratory experiments include its relatively short shelf life, its potential to cause adverse effects in certain individuals, and its potential to interfere with other experiments.
Future Directions
For research on 2-Methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione include further investigation into its mechanism of action, its potential therapeutic applications, and its potential uses in drug discovery. Additionally, further research is needed to investigate its potential toxicity, its potential interactions with other drugs, and its potential to cause adverse effects in certain individuals. Finally, further research is needed to investigate its potential applications in material science, such as its potential to act as a catalyst for the synthesis of polymers and other materials.
Synthesis Methods
2-Methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione can be synthesized through a variety of methods. The most common method is a three-step process involving the reaction of 2-methylpiperazine, ethyl acetoacetate, and dimethylformamide. The first step involves the reaction of 2-methylpiperazine and ethyl acetoacetate to form a piperazine-ethyl acetoacetate adduct. The second step involves the reaction of the adduct with dimethylformamide to form a piperazine-ethyl acetoacetate-dimethylformamide adduct. The third step involves the reaction of the adduct with sodium hydroxide to form the desired 2-Methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione.
Biochemical Analysis
Biochemical Properties
. Based on its structure, it is hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be crucial in understanding its role in biochemical reactions .
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable .
Dosage Effects in Animal Models
This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
2-[2-(2-methylpiperazin-1-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-10-16-6-7-17(11)8-9-18-14(19)12-4-2-3-5-13(12)15(18)20/h2-5,11,16H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGXWZXKBUMWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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